3,6-Di-tert-butylcarbazole
Overview
Description
3,6-Di-tert-butylcarbazole (DtBuCz) is an electron-donating 9H-carbazole derivative with tert-butyl groups at 3,6-positions . It’s used as an intermediate for the synthesis of semiconducting molecules, particularly in applications for highly efficient OLEDs and DSSCs .
Synthesis Analysis
This compound is prepared by Friedel–Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminium trichloride (AlCl3) .Chemical Reactions Analysis
The bulky tert-butyl groups can disrupt aggregates that otherwise form dimers or excimers through π–π interactions by enlarging the distance between carbazole rings . This leads to loose molecular packing in films and suppresses reactions such as dimerization and polymerization of the corresponding radical cations at their 3,6-positions .Physical and Chemical Properties Analysis
This compound is a white to off-white powder/crystals with a melting point of 232 °C . Its chemical formula is C20H25N and it has a molecular weight of 279.42 g/mol .Scientific Research Applications
Thermally Activated Delayed Fluorescence Materials
A study by Huang et al. (2014) synthesized a series of bipolar materials for thermally activated delayed fluorescence, utilizing 3,6-Di-tert-butyl-9H-carbazole as a key component. The research highlighted how the electronic, photophysical, and electrochemical properties of these materials could be tuned for potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Huang et al., 2014).
Aggregation-Induced Phosphorescent Emission
Shan et al. (2012) reported on cationic iridium(III) complexes with dendritic carbazole ligands, showing aggregation-induced phosphorescent emission (AIPE). The study demonstrated the potential of these complexes in light-emitting electrochemical cells and organic vapor sensing, expanding the utility of 3,6-Di-tert-butyl-9H-carbazole in developing advanced photoluminescent materials (Shan et al., 2012).
Photochemical Properties
Gruzdev et al. (2015) focused on the synthesis of 3,6-Di-tert-butyl-9H-carbazole derivatives and investigated their photochemical properties. This research contributes to understanding the fluorescent emission characteristics of these compounds, which is crucial for their application in photovoltaic cells and OLEDs (Gruzdev et al., 2015).
Friedel-Crafts Acylation
Lee et al. (2013) described the synthesis of 1,8-diacyl-3,6-di-tert-butyl-9H-carbazoles through direct Friedel-Crafts acylation, providing a method for preparing important intermediates for pincer-type ligands. This study offers valuable insights into the controlled chemical modification of 3,6-Di-tert-butyl-9H-carbazole, which is essential for its application in catalysis and material science (Lee et al., 2013).
Redox-Active Materials for Energy Storage
Yigit and Güllü (2017) introduced novel poly(3,6-dithienylcarbazole) derivatives as redox-active materials for electrochemical energy storage applications. Incorporating 3,6-Di-tert-butyl-9H-carbazole into these polymers demonstrated their potential in high-performance flexible solid-state pseudocapacitors, highlighting the compound's utility in energy storage technologies (Yigit & Güllü, 2017).
Mechanism of Action
Target of Action
3,6-Di-tert-butylcarbazole is a carbazole-based material with hole transporting characteristics . The primary targets of this compound are the electron-donating sites in organic light-emitting diodes (OLEDs) and optical switching devices .
Mode of Action
The compound interacts with its targets through π–π interactions . The bulky tert-butyl groups at the 3,6-positions of the carbazole ring disrupt aggregates that otherwise form dimers or excimers, enlarging the distance between carbazole rings and leading to loose molecular packing in films .
Biochemical Pathways
Carbazoles are typically electrochemically active due to dimerization and polymerization of the corresponding radical cations at their 3,6-positions . The substitutions with tert-butyl groups at 3,6-positions can suppress such reactions .
Result of Action
The introduction of the tert-butyl units can effectively separate molecules, thus reducing the chance of triplet-polaron annihilation . This leads to an improvement in the device efficiency and stability . The compound also results in an increase in the glass transition temperature (Tg) of the material .
Action Environment
The action of this compound is influenced by environmental factors such as light, air, and temperature . For example, the compound has been shown to have good thermal stability , which is crucial for its function in high-temperature environments like OLEDs and optical switching devices.
Safety and Hazards
Future Directions
3,6-Di-tert-butylcarbazole is mainly used as a monomeric precursor in the syntheses of new carbazole-based materials which consist of ethynylphenyl . These materials can be used in organic light-emitting diodes (OLEDs) and optical switching devices . The future research in the field of OLED devices will likely focus on improving device efficiency and longevity .
Biochemical Analysis
Biochemical Properties
3,6-Di-tert-butyl-9H-carbazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The bulky tert-butyl groups in its structure can disrupt π–π interactions, leading to loose molecular packing in films . This disruption can influence the compound’s interaction with various biomolecules, potentially affecting enzyme activity and protein binding. For instance, the compound’s ability to increase the glass transition temperature (Tg) makes it a valuable component in the synthesis of novel electroluminescent materials .
Cellular Effects
The effects of 3,6-Di-tert-butyl-9H-carbazole on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s structural properties allow it to interact with cell membranes and intracellular proteins, potentially altering cellular functions. For example, its role in disrupting molecular packing can affect the integrity and functionality of cellular membranes, leading to changes in cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, 3,6-Di-tert-butyl-9H-carbazole exerts its effects through various mechanisms. Its interaction with biomolecules, such as enzymes and proteins, can lead to enzyme inhibition or activation. The compound’s ability to increase the glass transition temperature (Tg) enhances its stability and functionality in biochemical applications . Additionally, the bulky tert-butyl groups can prevent the formation of dimers or excimers, further influencing its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Di-tert-butyl-9H-carbazole can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains its stability under various conditions, making it a reliable component in long-term biochemical experiments
Dosage Effects in Animal Models
The effects of 3,6-Di-tert-butyl-9H-carbazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it may lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular membranes . Understanding the dosage thresholds and their implications is essential for its safe and effective use in biochemical research.
Metabolic Pathways
3,6-Di-tert-butyl-9H-carbazole is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in these pathways can influence metabolic flux and metabolite levels. The compound’s ability to disrupt molecular packing and increase the glass transition temperature (Tg) can affect its interactions with metabolic enzymes, potentially altering metabolic processes .
Transport and Distribution
The transport and distribution of 3,6-Di-tert-butyl-9H-carbazole within cells and tissues are influenced by its structural properties. The compound’s interaction with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for optimizing its use in biochemical applications.
Subcellular Localization
3,6-Di-tert-butyl-9H-carbazole’s subcellular localization is determined by its structural features and interactions with cellular components. The compound’s ability to disrupt molecular packing and increase the glass transition temperature (Tg) can influence its targeting to specific compartments or organelles
Properties
IUPAC Name |
3,6-ditert-butyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7-12,21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFFSPILVQLRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573056 | |
Record name | 3,6-Di-tert-butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37500-95-1 | |
Record name | 3,6-Di-tert-butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Di-tert-butylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,6-Di-tert-butylcarbazole?
A1: The molecular formula of this compound is C20H27N, and its molecular weight is 281.43 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been used to characterize this compound, including:
- NMR Spectroscopy: Provides information on the structure and dynamics of the molecule in solution. [, , , , , ]
- UV-Vis Absorption and Fluorescence Spectroscopy: Reveals electronic transitions and excited state behavior. [, , , , , , ]
- Electrochemistry (Cyclic Voltammetry): Determines the oxidation and reduction potentials, offering insights into electron transfer properties. [, , , , , , ]
- X-ray Crystallography: Provides detailed information about the three-dimensional structure of the molecule in the solid state. [, , , , , , ]
Q3: How does the presence of tert-butyl groups in this compound affect its properties?
A3: The tert-butyl groups, due to their steric bulk, often lead to increased solubility in organic solvents and influence the molecule's packing in the solid state. This can impact its performance in applications like organic light-emitting diodes (OLEDs) by affecting charge transport properties and morphological stability. [, , , ]
Q4: How does this compound perform under various conditions in material science applications?
A4: Research indicates that this compound exhibits:
- High Thermal Stability: It typically exhibits high glass transition temperatures (Tg), often exceeding 100 °C, which is crucial for device stability in applications like OLEDs. [, , , ]
- Film-Forming Properties: Its ability to form uniform and stable films makes it suitable for solution-processed devices. [, , ]
- Electrochemical Stability: The compound generally demonstrates reversible electrochemical behavior, indicating stability under redox conditions. [, ]
Q5: How is this compound utilized in OLED technology?
A5: this compound is frequently employed as:
- A Building Block for Emitters: It serves as a donor moiety in thermally activated delayed fluorescence (TADF) emitters, contributing to their light-emitting properties. [, , , ]
- A Host Material: Its high triplet energy level makes it suitable as a host material for phosphorescent OLEDs, facilitating energy transfer to the emissive dopant. [, ]
Q6: How does the structure of this compound-based TADF emitters influence their color?
A6: The choice of acceptor unit and its connection to the this compound donor significantly impacts the emission color. For instance:
- Blue Emission: Achieved with acceptors like triazine and pyrimidine. [, , ]
- Green Emission: Observed with boron-nitrogen (B/N) frameworks and modified triazine acceptors. [, ]
- Yellow to Deep-Red Emission: Achieved using dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptors and varying the donor strength. []
Q7: How do researchers improve the performance of this compound-based OLEDs?
A7: Several strategies are employed, including:
- Molecular Engineering: Tuning the donor-acceptor structure to achieve desired emission colors and enhance the efficiency of reverse intersystem crossing (RISC) in TADF emitters. [, , ]
- Device Architecture Optimization: Utilizing different device structures and layers to improve charge injection, transport, and light outcoupling. [, , ]
- Material Blends: Combining this compound-based materials with other host materials or additives to optimize morphology and charge balance. [, ]
Q8: How is computational chemistry used in research on this compound derivatives?
A8: Computational methods, particularly density functional theory (DFT) calculations, are crucial for:
- Predicting Electronic Properties: Calculating HOMO/LUMO levels, singlet-triplet energy gaps (ΔEST), and understanding excited state properties. [, , , , ]
- Structure-Property Relationships: Establishing relationships between molecular structure modifications and their impact on optoelectronic properties, aiding in the design of new materials. [, , ]
Q9: What are some observed structure-activity relationships (SAR) in this compound derivatives?
A9: Key SAR findings include:
- Donor Strength: Increasing the electron-donating ability of substituents on the carbazole unit can lead to red-shifted emission and influence the energy levels. [, , ]
- Acceptor Strength and Connection: The choice and connection of the acceptor unit strongly impact the emission color, ΔEST, and device efficiency. [, , , ]
- Steric Effects: Bulky substituents, like tert-butyl groups, can impact molecular packing and intermolecular interactions, affecting morphology and charge transport. [, , ]
Q10: Are there applications for this compound beyond OLEDs?
A10: Yes, research explores its potential in:
- Dye-Sensitized Solar Cells (DSSCs): Used as additives in electrolytes or as components of novel dyes to enhance DSSC performance. [, ]
- Electrochromic Materials: Incorporated into polymers to develop materials that change color upon electrochemical oxidation or reduction, with potential use in displays and smart windows. [, ]
- Photocatalysis: Emerging research explores its use in photocatalytic systems for organic reactions. []
Q11: What are some ongoing research directions related to this compound?
A11: Current research focuses on:
- Developing More Efficient TADF Emitters: Exploring new molecular designs and donor-acceptor combinations to achieve higher efficiencies and improved color purity. [, ]
- Improving Device Stability and Lifetime: Addressing challenges related to device degradation mechanisms and enhancing the operational lifetime of OLEDs and other devices. [, , ]
- Exploring New Applications: Investigating the potential of this compound-based materials in areas such as bioimaging, sensing, and photocatalysis. [, ]
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